molecular formula C16H22N4O3S2 B2536872 (4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034205-54-2

(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No. B2536872
CAS RN: 2034205-54-2
M. Wt: 382.5
InChI Key: JWIZEJPDYYBRMK-UHFFFAOYSA-N
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Description

(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C16H22N4O3S2 and its molecular weight is 382.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Activities

Pyrazole derivatives are synthesized through multi-step reactions, including condensation and characterization techniques such as NMR, FT-IR, and HRMS. These compounds, including ones with arylthio/sulfinyl/sulfonyl groups, have been reported to exhibit favorable herbicidal and insecticidal activities, demonstrating their potential in agricultural applications (Wang et al., 2015).

Antimicrobial and Anticancer Agents

Another significant application of pyrazole derivatives is in the development of antimicrobial and anticancer agents. Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including those with dimethyl-1H-pyrazol-1-yl groups, have shown promising results in vitro for their antimicrobial and anticancer activities, with some derivatives exhibiting higher activity than reference drugs such as doxorubicin (Hafez et al., 2016).

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives, including 4-indazolyl-1,3,4-trisubstituted compounds, involves condensation reactions of pyrazole-carbaldehyde with acetyl acetone, leading to intermediate cyclohexanones, which are then converted into pyrazole and isoxazole derivatives. These compounds have been confirmed by infrared, NMR, and mass spectroscopy, showcasing the diversity in synthetic routes and potential applications in pharmaceutical research (Hote & Lokhande, 2014).

Potential in Central Nervous System Therapeutics

Pyrazole derivatives, particularly those synthesized as (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, have been evaluated for central nervous system depressant activity, anticonvulsant properties, and low acute toxicity. Certain compounds within this class have shown potential antipsychotic effects, indicating their utility in CNS therapeutic applications (Butler et al., 1984).

properties

IUPAC Name

[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S2/c1-11-9-14(24-10-11)16(21)19-5-4-6-20(8-7-19)25(22,23)15-12(2)17-18-13(15)3/h9-10H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIZEJPDYYBRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=C(NN=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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